molecular formula C15H19N5O3 B2977715 1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1706083-21-7

1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide

Katalognummer B2977715
CAS-Nummer: 1706083-21-7
Molekulargewicht: 317.349
InChI-Schlüssel: BAMATFLSEZLNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide” is a novel substituted bicyclic aza-heterocycle . It is mentioned in a patent application by Viva Star Biosciences (Suzhou) Co., Ltd . The application relates to these compounds, their manufacture, pharmaceutical compositions comprising them, and their use as medicaments for treating diseases associated with mammalian RAS (Rat sarcoma virus) family proteins .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and related heterobicyclic compounds has been a focal point in the development of novel pharmacologically active molecules. These compounds have been synthesized from basic heterocyclic frameworks, indicating a strong interest in exploring the potential medicinal and biochemical applications of such structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Supramolecular Chemistry

The study of energetic multi-component molecular solids formed from tetrafluoroterephthalic acid and aza compounds reveals the significance of hydrogen bonding and weak intermolecular interactions in assembling molecules into larger architectures. This research highlights the importance of such interactions in the development of supramolecular structures, potentially relevant to the applications of the specified compound in material science or molecular engineering (Wang et al., 2014).

Cycloaddition Reactions

The exploration of [4+2]-cycloaddition reactions involving heterocyclic dienes, such as tetrazines, with alkenes to produce dihydropyridazines and pyridazines underscores the compound's potential utility in synthetic organic chemistry. These reactions facilitate the creation of complex heterocyclic structures, suggesting applications in synthesizing diverse organic compounds with potential pharmacological activities (Rusinov et al., 2000).

Anticancer Activity

The synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, followed by screening for in vitro cytotoxic activity, indicate the relevance of pyrazole-based compounds in developing anticancer agents. Such studies provide a foundation for further investigation into the anticancer potential of related compounds, including the one specified (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Research into the synthesis of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives with subsequent antimicrobial activity testing underscores the potential of such compounds in therapeutic applications. This area of study is particularly relevant for identifying new antimicrobial agents against resistant strains of bacteria and fungi, suggesting potential research applications for the compound (Othman & Hussein, 2020).

Zukünftige Richtungen

The patent application suggests that these types of compounds could be used for treating diseases associated with mammalian RAS family proteins . This could potentially include various types of cancers, given the role of RAS proteins in cell proliferation and survival .

Eigenschaften

IUPAC Name

1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19-14(21)3-2-13(18-19)15(22)17-12-8-16-20(10-12)9-11-4-6-23-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMATFLSEZLNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.